1-benzyl-2,2-dimethyl-5-propan-2-ylpiperazine
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Overview
Description
1-benzyl-2,2-dimethyl-5-propan-2-ylpiperazine is a piperazine derivative with a unique structure that includes a benzyl group, an isopropyl group, and two methyl groups attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2,2-dimethyl-5-propan-2-ylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2,2-dimethyl-5-propan-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-2,2-dimethyl-5-propan-2-ylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzyl-2,2-dimethyl-5-propan-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-benzyl-2,2-dimethyl-5-propan-2-ylpiperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic medication.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H26N2 |
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Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-benzyl-2,2-dimethyl-5-propan-2-ylpiperazine |
InChI |
InChI=1S/C16H26N2/c1-13(2)15-11-18(16(3,4)12-17-15)10-14-8-6-5-7-9-14/h5-9,13,15,17H,10-12H2,1-4H3 |
InChI Key |
WCXJIWVXCBCRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(C(CN1)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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